Methionyl-Tyrosine
Overview
Description
Methionyl-Tyrosine, a dipeptide composed of methionine and tyrosine, is significant in the study of protein synthesis and metabolism. The combination of methionine, a sulfur-containing amino acid, and tyrosine, an aromatic amino acid, offers a unique platform for studying various biochemical and pharmacological properties.
Synthesis Analysis
The synthesis of Methionyl-Tyrosine involves peptide bond formation between the carboxyl group of methionine and the amino group of tyrosine. This process can be achieved through standard peptide synthesis methods, such as solid-phase synthesis, which offers high efficiency and flexibility in peptide sequence construction.
Molecular Structure Analysis
Methionyl-Tyrosine features a peptide bond linking the methionine and tyrosine residues. The molecular structure includes the sulfur atom of methionine and the phenolic hydroxyl group of tyrosine, contributing to its chemical reactivity and interaction with other molecules. The structure allows for studies on the steric and electronic effects of peptide bond formation and the properties conferred by the sulfur and phenolic functional groups.
Chemical Reactions and Properties
Methionyl-Tyrosine participates in various chemical reactions characteristic of peptides, amino acids, and their functional groups. The sulfur atom in methionine can undergo oxidation, while the phenolic hydroxyl group in tyrosine can participate in phosphorylation and other modifications. These reactions are crucial for understanding the peptide's role in biological processes and its potential as a therapeutic agent.
Physical Properties Analysis
The physical properties of Methionyl-Tyrosine, such as solubility, melting point, and stability, are influenced by the nature of its amino acid constituents. The peptide's hydrophobic and aromatic characteristics impact its solubility in different solvents, which is essential for its application in pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of Methionyl-Tyrosine include reactivity towards specific reagents, pH-dependent behavior, and interactions with metal ions. These properties are significant for the peptide's biological activity and its potential use in metal ion chelation therapies.
- Ishiwata et al., 1996, on the use of tyrosine and methionine tracers in liver protein synthesis studies (Ishiwata et al., 1996).
- Bergès et al., 2011, on the oxidation of tyrosine and methionine residues in proteins (Bergès et al., 2011).
- Selvakannan et al., 2004, on the use of tyrosine in nanoparticle synthesis (Selvakannan et al., 2004).
Scientific Research Applications
Effects on Neurons : Methionyl-Tyrosine has been studied for its effects on neurons in the rat central nervous system. It was found to inhibit a significant percentage of neurons in the spinal cord, cerebellar cortex, thalamus, and hippocampal formation. This has led to discussions about its potential role as a novel inhibitory neurotransmitter in both spinal and supraspinal regions of the mammalian CNS (Normanton, West, & Wolstencroft, 1982).
Conformational Dynamics : A study on the conformational dynamics of the pentapeptide H-Tyr-Gly-Gly-Phe-Met-OH, also known as methionine-enkephalin, revealed that the tyrosine side chain exhibits restricted motion relative to the main peptide backbone. This finding is significant in understanding the peptide's pharmacological activity as a ligand for mammalian opiate receptors (Bleich et al., 1976).
Role in Antioxidant Stress : Methionine-Tyrosine (Met-Tyr) has been shown to have an impact on the expression of antioxidant stress proteins in human endothelial cells. It specifically induces heme oxygenase-1 and ferritin, contributing to the reduction of radical formation. This effect is independent of its angiotensin I converting enzyme (ACE) inhibitory properties (Erdmann, Grosser, Schipporeit, & Schröder, 2006).
Application in Tumor Imaging : In a study comparing O-(2-[18F]Fluoroethyl)-l-tyrosine (FET) with l-[methyl-11C]methionine (MET) in brain tumors, it was found that both FET and MET showed high accumulation in tumors and were visualized with high contrast. This suggests their potential utility in PET studies of human brain tumors (Weber et al., 2000).
Influence on Methionine Biosynthesis : Methionine (Met) is essential for many cellular functions, and the de novo biosynthetic pathway of Met, involving methionyl-tRNA synthetase, has been studied in various organisms, including bacteria. Disrupting this pathway in Salmonella enterica showed significant growth attenuation, indicating its critical role in bacterial virulence and growth (Husna et al., 2018).
Future Directions
The treatment of chronic myeloid leukemia (CML) has been radically changed by the approval of tyrosine kinase inhibitors (TKIs), which target BCR-ABL1 kinase activity . CML is now managed as a chronic disease requiring long-term treatment and close molecular monitoring . This indicates the potential future directions of Methionyl-Tyrosine in medical treatments.
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-21-7-6-11(15)13(18)16-12(14(19)20)8-9-2-4-10(17)5-3-9/h2-5,11-12,17H,6-8,15H2,1H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESQCPHRXOFIPX-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10874592 | |
Record name | L-Methionyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10874592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methionyl-Tyrosine | |
CAS RN |
13589-04-3 | |
Record name | L-Methionyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10874592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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